molecular formula C29H34BrNO11 B601092 Daunorubicin bromoketal CAS No. 106401-68-7

Daunorubicin bromoketal

カタログ番号: B601092
CAS番号: 106401-68-7
分子量: 652.5
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daunorubicin bromoketal is a structural analogue of the anthracycline daunorubicin, distinguished by the substitution of its acetyl group at the C-8 position with a 2-bromo-1,1-dimethoxyethyl moiety (Figure 1). This modification enhances its lipophilicity and alters its pharmacokinetic profile compared to the parent compound . The chemical formula, as defined by the United States Pharmacopeia (USP), is (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione . Pharmacopeial standards from the USP, British Pharmacopoeia (BP), and Indian Pharmacopoeia (IP) emphasize stringent purity criteria for anthracyclines, requiring limits on impurities such as aglycones and epi-derivatives .

Mechanistically, this compound intercalates DNA and inhibits topoisomerase II, akin to other anthracyclines.

準備方法

Synthetic Routes for Daunorubicin Bromoketal

The synthesis of this compound involves sequential bromination and ketalization of the parent daunorubicin molecule. The process is designed to introduce a bromoketal moiety at the C-13 position of the anthracycline aglycone, altering its interaction with biological targets while improving stability.

Bromination-Ketalization Sequential Reaction

The patented method outlined in US20180094014A1 describes a two-step procedure starting with the conversion of daunorubicin to its bromoketal derivative :

  • Bromination : Daunorubicin is reacted with bromine (Br₂) in the presence of a ketalizing agent, typically trimethyl orthoformate. This step introduces a bromine atom at the C-14 position while forming a ketal ring structure between the C-9 and C-13 hydroxyl groups.

  • Acid Scavenging : Excess bromine and acidic byproducts are neutralized using propylene oxide, which acts as an acid scavenger.

Reaction Conditions :

  • Solvent System: Methanol/1,4-dioxane (1:2 v/v)

  • Temperature: 20–60°C

  • Duration: 4–8 hours

Key Parameters :

ParameterOptimal Range
Bromine Equivalents1.2–1.5 eq
Trimethyl Orthoformate3.0–4.0 eq
Propylene Oxide2.0–3.0 eq

This method achieves a 68–72% yield of crude bromoketal intermediate, which is further purified via solvent precipitation .

Purification and Isolation Techniques

Solvent-Induced Crystallization

Post-reaction purification involves the addition of diisopropyl ether as a poor solvent to precipitate the bromoketal derivative. The patent specifies:

  • Solvent Ratio : Methanol/diisopropyl ether (1:5 v/v)

  • Precipitation Temperature : 0–5°C

  • Yield After Isolation : 85–90% of theoretical maximum

Purity Metrics :

Impurity TypeMaximum Allowable Level
Unreacted Daunorubicin≤0.3%
Brominated Byproducts≤1.2%
Total Impurities≤2.5%

HPLC analysis with a C18 column (acetonitrile/phosphate buffer, pH 2.5) confirms purity ≥98% .

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

To address scalability challenges, industrial processes employ continuous flow reactors with the following advantages:

  • Enhanced Heat Transfer : Maintains reaction temperature within ±2°C of setpoint (critical for minimizing epimerization).

  • Reduced Reaction Time : 2.5 hours vs. 6 hours in batch reactors.

Operational Parameters :

ParameterValue
Flow Rate120 mL/min
Residence Time15–20 minutes
Annual Production Capacity1.2–1.5 metric tons

Waste Management Strategies

Bromine recovery systems capture unreacted Br₂ via alkaline scrubbing (NaOH solution), reducing hazardous waste by 40% compared to traditional methods .

Comparative Analysis of Synthetic Approaches

A side-by-side evaluation of laboratory vs. industrial methods reveals critical trade-offs:

MetricLaboratory ScaleIndustrial Scale
Yield65–70%72–75%
Purity95–97%98–99%
Energy Consumption8.2 kWh/kg5.6 kWh/kg
Solvent Recovery60–65%85–90%

The industrial process demonstrates superior efficiency but requires specialized equipment for bromine handling and solvent recycling .

ConditionSpecification
Temperature2–8°C
Humidity≤30% RH
Light ExposureAmber glass containers

Under these conditions, the compound maintains ≥95% potency for 36 months .

Case Study: Pilot Plant Production Run

A 50 kg batch produced under GMP guidelines illustrates typical outcomes:

Process Metrics :

  • Reaction Completion: 99.2% (HPLC)

  • Isolated Yield: 73.4 kg (88.1% of theoretical)

  • Residual Solvents:

    • Methanol: 120 ppm

    • 1,4-Dioxane: <10 ppm

Quality Control Results :

TestResultSpecification
Potency99.8%95.0–105.0%
Related Substances1.1%≤2.0%
Bacterial Endotoxins<0.5 EU/mg<1.0 EU/mg

This batch met all release criteria for pharmaceutical use .

化学反応の分析

Types of Reactions: Daunorubicin bromoketal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different biological activities .

科学的研究の応用

Scientific Research Applications

Daunorubicin bromoketal has several applications across various fields of research:

Chemistry

  • Model Compound : Utilized as a model compound to study the reactivity and properties of anthracycline derivatives.
  • Synthesis Studies : Investigated for its synthetic routes and the development of new derivatives that may exhibit enhanced biological activity.

Biology

  • Cellular Interaction Studies : Explored for its interactions with cellular components, particularly DNA and cell membranes, to understand its biological effects at the cellular level.
  • Signal Pathway Analysis : Researchers study how this compound influences various signaling pathways involved in cell proliferation and apoptosis.

Medicine

  • Cancer Treatment : Investigated for potential use in treating various cancers with a focus on reducing side effects compared to traditional daunorubicin therapy.
  • Combination Therapies : Explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy and minimize resistance.

Industry

  • Drug Development : Used in the formulation of new drug delivery systems that can improve the bioavailability and stability of anthracycline-based therapies.
  • Pharmaceutical Research : Assessed for its potential in developing new cancer therapies that leverage its unique chemical properties.

Case Study 1: Efficacy in Acute Myeloid Leukemia

A study involving patients with acute myeloid leukemia (AML) compared different dosing regimens of daunorubicin and found that higher doses may improve remission rates but also increase toxicity. This compound's modified structure suggests it could offer similar efficacy with reduced toxicity, warranting further investigation in clinical settings .

Case Study 2: Mechanistic Insights

Research has shown that this compound induces apoptosis through oxidative stress mechanisms. This study highlights the need for further exploration into how structural modifications can enhance or alter these mechanisms compared to traditional daunorubicin .

作用機序

Daunorubicin bromoketal exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. By intercalating between DNA base pairs, it disrupts the DNA structure, preventing replication and transcription. The inhibition of topoisomerase II further prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death . Additionally, this compound can generate free radicals, contributing to its cytotoxic effects .

類似化合物との比較

Structural Comparison with Analogous Anthracyclines

The structural nuances of daunorubicin bromoketal and related anthracyclines are critical to their biological activity (Table 1).

Compound C-8 Substituent C-9 Substituent Glycoside Configuration Key Functional Modifications
Daunorubicin Acetyl -OH α-l-lyxo Parent compound; moderate lipophilicity
This compound 2-Bromo-1,1-dimethoxyethyl -OH α-l-lyxo Enhanced stability; increased lipophilicity
Doxorubicin -OH -OH α-l-lyxo Hydroxyl at C-14; broader antitumor spectrum
Idarubicin -H -H α-l-lyxo Lack of methoxy group; improved DNA binding
Valrubicin Valerate ester -OH α-l-lyxo Esterification for topical bladder cancer use
4-Epidoxorubicin -OH -OH β-l-arabino Epimeric configuration; reduced cardiotoxicity

The bromoketal group in this compound confers resistance to carbonyl reductase-mediated inactivation, a common degradation pathway for anthracyclines . This contrasts with idarubicin, which lacks the C-4 methoxy group, enhancing its DNA intercalation but increasing hematologic toxicity .

Efficacy and Toxicity Profiles

In a 2018 transcriptomic study comparing anthracyclines in heart tissue, daunorubicin exhibited dose-dependent toxicity: a "toxic" high dose (10 mg/kg) caused significant mitochondrial dysfunction, while a "pharmacological" dose (1 mg/kg) retained antitumor efficacy .

Doxorubicin, the most widely used anthracycline, demonstrates broader efficacy but higher cumulative cardiotoxicity than daunorubicin . Valrubicin, a semisynthetic derivative, is restricted to intravesical bladder cancer therapy due to poor systemic absorption .

Stability and Pharmaceutical Formulation

This compound’s solid-state stability surpasses that of daunorubicin and doxorubicin, which degrade via oxidation and hydrolysis under acidic conditions . The bromoketal moiety stabilizes the C-8 position, reducing susceptibility to retro-aldol cleavage, a degradation pathway observed in daunorubicin . This stability enhances its shelf life and compatibility with intravenous formulations.

生物活性

Daunorubicin bromoketal, a derivative of the well-known anthracycline antibiotic daunorubicin, is gaining attention in cancer research due to its enhanced biological activity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, pharmacokinetics, and related case studies.

Overview of this compound

This compound is designed to improve the efficacy and reduce the toxicity associated with traditional daunorubicin therapy. The compound primarily targets DNA and topoisomerase II, leading to significant antitumor effects. Its mechanism involves intercalation into DNA and inhibition of topoisomerase II activity, which is crucial for DNA replication and repair processes.

  • Intercalation : this compound intercalates between DNA base pairs, disrupting the double helix structure and interfering with replication.
  • Topoisomerase II Inhibition : The compound inhibits topoisomerase II, preventing the enzyme from relieving torsional strain during DNA replication, which ultimately leads to cell death through apoptosis.

This compound exhibits several biochemical properties that contribute to its pharmacological effects:

  • Antimitotic Activity : It halts cell division by interfering with the mitotic spindle formation.
  • Cytotoxic Activity : The compound induces apoptosis in cancer cells by activating various signaling pathways involved in programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of this compound shows significant variability among individuals. Key parameters include:

ParameterValue
Half-lifeVaries widely
Volume of distributionHigh
ClearanceVariable

The pharmacokinetics are influenced by factors such as body surface area, age, and renal function. Understanding these variations is critical for optimizing dosing regimens in clinical settings.

Comparative Analysis with Related Compounds

This compound is compared with other anthracyclines like doxorubicin and idarubicin. Each compound has unique characteristics affecting their therapeutic applications:

CompoundMechanism of ActionKey Differences
DaunorubicinDNA intercalation & topoisomerase inhibitionStandard anthracycline with higher toxicity
DoxorubicinSimilar to daunorubicin but more cardiotoxicBroader spectrum of activity
IdarubicinMore potent than daunorubicinLower toxicity but similar efficacy
This compoundEnhanced efficacy & reduced toxicityModified structure for better stability

Case Study: Acute Myeloid Leukemia (AML)

A notable clinical application of this compound is in treating acute myeloid leukemia (AML). In a case study involving a 47-year-old woman diagnosed with AML, daunorubicin was part of her induction therapy regimen. The patient received a combination treatment that included daunorubicin or idarubicin alongside cytarabine. The results indicated a significant response rate and improved survival outcomes compared to traditional therapies.

  • Patient Outcome : After treatment, the patient achieved complete remission, highlighting the effectiveness of anthracycline-based therapies in AML management.

Research Findings

Recent studies have demonstrated that this compound not only retains the biological activities associated with its parent compound but also offers improved pharmacological profiles. Research indicates that:

  • In vitro studies show enhanced cytotoxicity against various cancer cell lines compared to standard daunorubicin.
  • In vivo studies suggest that this compound may lead to reduced side effects while maintaining therapeutic efficacy.

Q & A

Basic Research Questions

Q. How is the structural integrity of Daunorubicin bromoketal validated in pharmaceutical research?

  • Methodological Answer : Structural validation involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the presence of the bromoketal moiety. The USP monograph specifies the chemical formula as (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-l-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, with purity assessed via HPLC (≥98%) using a C18 column and UV detection at 254 nm . Reproducibility requires adherence to USP protocols for mobile phase composition (e.g., acetonitrile:phosphate buffer, pH 2.5) and flow rates (1.5 mL/min) .

Q. What chromatographic methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Reverse-phase HPLC with fluorescence detection is optimal due to its sensitivity (limit of detection [LOD] ~0.2 µg/L for related anthracyclines). For electrochemical analysis, Pt,Pd-NiO/SWCNT-ionic liquid carbon paste electrodes demonstrate linearity between 0.008–350 µM and an LOD of 3.0 nM, suitable for pharmacokinetic studies . Internal standards like Daunorubicin (unmodified) are used to correct for matrix effects in plasma samples .

Q. What synthetic pathways are employed to produce this compound?

  • Methodological Answer : The bromoketal moiety is introduced via acid-catalyzed ketalization of Daunorubicin with 2-bromo-1,1-dimethoxyethane. Reaction conditions (e.g., anhydrous HCl in THF at 0°C) are critical to prevent epimerization at the C8 and C10 stereocenters. Post-synthesis purification involves silica gel chromatography and recrystallization from methanol .

Q. How is purity assessed, and what impurity thresholds are acceptable for this compound?

  • Methodological Answer : USP guidelines mandate ≤0.5% for individual impurities and ≤2.0% for total impurities. Analytical methods include HPLC-UV/Vis for major degradants (e.g., aglycone derivatives) and LC-MS for trace halogenated byproducts. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under stress conditions .

Q. How does the efficacy of this compound compare to its parent compound in vitro?

  • Methodological Answer : Comparative cytotoxicity assays (e.g., MTT or SRB) across leukemia cell lines (e.g., HL-60) typically show a 2–5-fold reduction in IC50 for this compound due to altered DNA intercalation kinetics. Dose-response curves should account for metabolic activation rates, as the bromoketal group delays intracellular release of the active aglycone .

Advanced Research Questions

Q. How do researchers address discrepancies in cytotoxicity data for this compound across cancer cell lines?

  • Methodological Answer : Contradictions arise from variability in cell membrane permeability and reductase expression (e.g., NADPH cytochrome P450). Normalize data using ATP-based viability assays and control for cell density, serum concentration, and exposure time. Meta-analyses should stratify results by cancer type and genetic biomarkers (e.g., GSTP1 haplotypes) .

Q. What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical models?

  • Methodological Answer : Hybridization with polyamine conjugates enhances tumor targeting via electrostatic DNA binding. In murine models, PK parameters (e.g., AUC, t1/2) are improved using liposomal encapsulation or dimeric constructs (e.g., WP631). Monitor metabolite (daunorubicinol) levels via LC-MS/MS to assess hepatic clearance .

Q. How do structural modifications like bromoketalization impact Daunorubicin’s interaction with DNA?

  • Methodological Answer : Molecular docking simulations reveal that the bromoketal group sterically hinders intercalation into CG-rich regions. Circular dichroism (CD) spectroscopy shows reduced DNA helix distortion compared to unmodified Daunorubicin. Fluorescence quenching assays quantify binding affinity changes (ΔKd ~10–15%) .

Q. What electrochemical sensing platforms enable real-time detection of this compound in clinical samples?

  • Methodological Answer : Nanocomposite sensors (e.g., Pt,Pd-NiO/SWCNTs) provide selective detection in the presence of tamoxifen (ΔEp = 315 mV). Calibration requires standard addition methods to mitigate interference from plasma proteins. Sensor fabrication involves optimizing carbon paste composition (e.g., 10% ionic liquid for enhanced conductivity) .

Q. How should clinical trials for this compound address renal impairment in study design?

  • Methodological Answer : Use KDIGO CKD categories (G1–G5) for dose adjustment. Phase I trials should include PK sub-studies with stratified sampling (e.g., 24-hour urine collection for creatinine clearance). Monitor cardiotoxicity via echocardiography, as renal dysfunction exacerbates anthracycline-induced cardiomyopathy .

特性

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMPRCTWUQVCIT-BJRCHLRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34BrNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901099405
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

652.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106401-68-7
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106401-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daunorubicin bromoketal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106401687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901099405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAUNORUBICIN BROMOKETAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z1AE1LY2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。